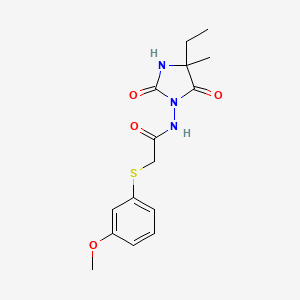![molecular formula C16H20N4O4S2 B6962309 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6962309.png)
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiadiazole ring, a sulfamoyl group, and an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.
Sulfamoylation: The thiadiazole derivative is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling with Phenyl Ring: The sulfamoyl-thiadiazole intermediate is coupled with a phenyl ring substituted with an acetamide group through a nucleophilic aromatic substitution reaction.
Introduction of the Oxolane Ring: Finally, the oxolane ring is introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-2-15-18-19-16(25-15)20-26(22,23)13-7-5-11(6-8-13)17-14(21)10-12-4-3-9-24-12/h5-8,12H,2-4,9-10H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYYZXSVOPFTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one](/img/structure/B6962233.png)
![3-[2-(4-Naphthalen-1-ylpiperidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B6962242.png)
![3-chloro-4-fluoro-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6962262.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide](/img/structure/B6962275.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide](/img/structure/B6962287.png)
![[(3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-3-pyridin-3-yl-1,2-oxazol-4-yl)methanone](/img/structure/B6962288.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6962295.png)

![3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6962314.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B6962317.png)
![(4-fluorophenyl)-[1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B6962322.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B6962344.png)
![4-ethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B6962349.png)
